Cas no 2138429-79-3 (2-(1-chlorocyclopropyl)-2-oxoethane-1-sulfonyl fluoride)

2-(1-Chlorocyclopropyl)-2-oxoethane-1-sulfonyl fluoride is a specialized sulfonyl fluoride derivative with potential applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a chlorocyclopropyl group and a reactive sulfonyl fluoride moiety, makes it a versatile intermediate for selective modifications, particularly in click chemistry and covalent inhibitor design. The sulfonyl fluoride group offers stability under aqueous conditions while retaining high electrophilicity for thiol-specific reactions. The chlorocyclopropyl substituent may confer steric and electronic effects, influencing reactivity and selectivity. This compound is of interest for researchers exploring novel covalent probes or targeted inhibitors, given its balanced reactivity profile and potential for further functionalization. Proper handling is advised due to its reactive nature.
2-(1-chlorocyclopropyl)-2-oxoethane-1-sulfonyl fluoride structure
2138429-79-3 structure
Product Name:2-(1-chlorocyclopropyl)-2-oxoethane-1-sulfonyl fluoride
CAS No:2138429-79-3
MF:C5H6ClFO3S
MW:200.615743160248
CID:5965197
PubChem ID:165489850
Update Time:2025-10-28

2-(1-chlorocyclopropyl)-2-oxoethane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-(1-chlorocyclopropyl)-2-oxoethane-1-sulfonyl fluoride
    • EN300-1165721
    • 2138429-79-3
    • Inchi: 1S/C5H6ClFO3S/c6-5(1-2-5)4(8)3-11(7,9)10/h1-3H2
    • InChI Key: ICJVCIPGGPPBLA-UHFFFAOYSA-N
    • SMILES: ClC1(C(CS(=O)(=O)F)=O)CC1

Computed Properties

  • Exact Mass: 199.9710211g/mol
  • Monoisotopic Mass: 199.9710211g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 59.6Ų

2-(1-chlorocyclopropyl)-2-oxoethane-1-sulfonyl fluoride Pricemore >>

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Additional information on 2-(1-chlorocyclopropyl)-2-oxoethane-1-sulfonyl fluoride

Introduction to 2-(1-chlorocyclopropyl)-2-oxoethane-1-sulfonyl fluoride (CAS No. 2138429-79-3)

2-(1-chlorocyclopropyl)-2-oxoethane-1-sulfonyl fluoride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2138429-79-3, is characterized by its unique structural features, which include a cyclopropyl moiety and a sulfonyl fluoride group. These structural elements contribute to its distinct chemical properties and make it a valuable intermediate in the synthesis of various bioactive molecules.

The cyclopropyl group is particularly noteworthy due to its rigid three-membered ring structure, which can influence the electronic and steric properties of the molecule. This rigidity often enhances the compound's interaction with biological targets, making it a promising candidate for drug development. In contrast, the sulfonyl fluoride group is known for its reactivity and ability to participate in various chemical transformations, including nucleophilic substitution reactions. These characteristics make 2-(1-chlorocyclopropyl)-2-oxoethane-1-sulfonyl fluoride a versatile building block in synthetic chemistry.

In recent years, there has been growing interest in the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. The presence of both the cyclopropyl and sulfonyl fluoride groups in this compound suggests potential applications in the design of new therapeutic agents. For instance, sulfonamides are well-known for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of these functional groups into a single molecule opens up possibilities for fine-tuning its pharmacological profile.

One of the most exciting areas of research involving 2-(1-chlorocyclopropyl)-2-oxoethane-1-sulfonyl fluoride is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By modifying the structure of this compound, researchers can develop molecules that specifically target and inhibit certain kinases, thereby disrupting abnormal signaling pathways. Preliminary studies have shown that derivatives of this compound exhibit promising activity against several kinases, making them attractive candidates for further development.

The synthesis of 2-(1-chlorocyclopropyl)-2-oxoethane-1-sulfonyl fluoride involves multiple steps that require careful optimization to ensure high yield and purity. The key step involves the introduction of the sulfonyl fluoride group, which can be achieved through fluorination reactions. These reactions often require specialized conditions and reagents to proceed efficiently. Additionally, the protection and deprotection of functional groups must be carefully managed to prevent unwanted side reactions.

In terms of applications, this compound has shown potential not only in drug discovery but also in materials science. The unique combination of structural features makes it a suitable candidate for developing novel polymers and coatings with enhanced thermal stability and chemical resistance. Such materials could find applications in various industries, including aerospace and automotive manufacturing.

The growing body of research on 2-(1-chlorocyclopropyl)-2-oxoethane-1-sulfonyl fluoride underscores its significance as a versatile intermediate in organic synthesis. As more studies are conducted, new applications and derivatives are likely to emerge, further expanding its utility in pharmaceuticals and other industries. The continued exploration of this compound's potential will undoubtedly contribute to advancements in chemical biology and medicinal chemistry.

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